molecular formula C22H30N4O B11561467 N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11561467
M. Wt: 366.5 g/mol
InChI Key: QTPPNTQVEMDHIV-LFVJCYFKSA-N
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Description

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dipropylamino group and a methylphenylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-(dipropylamino)benzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
  • N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

These compounds share similar structural features but differ in the nature of the substituents on the phenyl ring or the amino group. The uniqueness of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H30N4O

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C22H30N4O/c1-4-13-26(14-5-2)21-11-9-19(10-12-21)16-24-25-22(27)17-23-20-8-6-7-18(3)15-20/h6-12,15-16,23H,4-5,13-14,17H2,1-3H3,(H,25,27)/b24-16+

InChI Key

QTPPNTQVEMDHIV-LFVJCYFKSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC(=C2)C

Origin of Product

United States

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